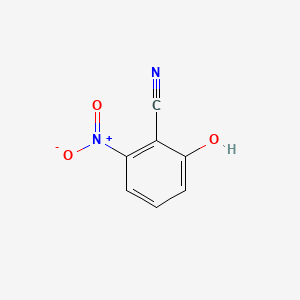

2-Hydroxy-6-nitrobenzonitrile

説明

2-Hydroxy-6-nitrobenzonitrile (C₇H₄N₂O₃, molecular weight: 164.12 g/mol) is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 6, and a cyano (-CN) group at position 1 on the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of RET kinase inhibitors, as demonstrated by its reduction to 2-amino-6-hydroxybenzonitrile under hydrogenation conditions . Its structure imparts distinct reactivity, such as susceptibility to nitro group reduction and participation in hydrogen-bonding interactions due to the hydroxyl group.

Key synthetic details from include its transformation into 2-amino-6-hydroxybenzonitrile via catalytic hydrogenation (5% Pd/C, H₂, ethanol, 77% yield), confirmed by ¹H NMR analysis (DMSO-d₆, δ 10.39–5.79 ppm) .

特性

IUPAC Name |

2-hydroxy-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-6(9(11)12)2-1-3-7(5)10/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZZIZQQRXJMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of 2-hydroxy-6-nitrobenzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

化学反応の分析

Types of Reactions: 2-Hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 2-Amino-6-nitrobenzonitrile.

Substitution: Various substituted benzonitriles.

Oxidation: Quinones and related compounds

科学的研究の応用

2-Hydroxy-6-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism by which 2-hydroxy-6-nitrobenzonitrile exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and hydroxyl groups allows for various interactions at the molecular level, influencing the compound’s reactivity and binding affinity .

類似化合物との比較

Table 1: Comparative Properties of 2-Hydroxy-6-nitrobenzonitrile and Analogs

Research Findings and Implications

- Catalytic Reduction Efficiency: The high yield (77%) in synthesizing 2-amino-6-hydroxybenzonitrile from 2-hydroxy-6-nitrobenzonitrile underscores the efficacy of Pd/C-mediated hydrogenation for nitro group reduction .

- Structural Influence on Bioactivity: The hydroxyl-to-amino conversion in 2-amino-6-hydroxybenzonitrile likely enhances its binding affinity to kinase targets, a hypothesis supported by its inclusion in RET inhibitor development .

生物活性

2-Hydroxy-6-nitrobenzonitrile (CAS Number: 72106-43-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-Hydroxy-6-nitrobenzonitrile is characterized by the presence of a hydroxyl group and a nitro group on a benzonitrile backbone. Its molecular formula is C7H5N2O3, with a molecular weight of approximately 165.12 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to its functional groups, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Hydroxy-6-nitrobenzonitrile can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that similar compounds within the nitrobenzonitrile family exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by disrupting cellular processes through interference with DNA replication or protein synthesis .

- Cytotoxic Effects : Studies have demonstrated that 2-Hydroxy-6-nitrobenzonitrile may exhibit cytotoxicity towards certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests potential applications in cancer therapy .

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

A study focusing on the effects of 2-Hydroxy-6-nitrobenzonitrile on glioblastoma cells (U-251) revealed significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting that this compound might be a candidate for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。